molecular formula C17H20N2O4S B4267923 ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate

ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate

Cat. No. B4267923
M. Wt: 348.4 g/mol
InChI Key: KIHBSXMZNFQKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate, also known as PMB-4-ET, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of isothiazolecarboxylate compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. It has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate has been found to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division. It has also been found to modulate the immune system and reduce inflammation, suggesting that it may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is its versatility in biological assays, as it has been found to exhibit a range of biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate. One area of focus is the development of new drugs based on the structure of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate, particularly for the treatment of cancer and infectious diseases. Another area of interest is the elucidation of the mechanism of action of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate, which may provide insights into the development of new drugs targeting key signaling pathways involved in cell growth and proliferation. Additionally, further studies are needed to evaluate the safety and toxicity of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate in vivo, which will be important for its potential clinical applications.

Scientific Research Applications

Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal effects. It has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases.

properties

IUPAC Name

ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-10-23-13-8-6-12(7-9-13)15(20)18-16-14(11(3)19-24-16)17(21)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBSXMZNFQKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=NS2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-{[(4-propoxyphenyl)carbonyl]amino}-1,2-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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